Librax

Description

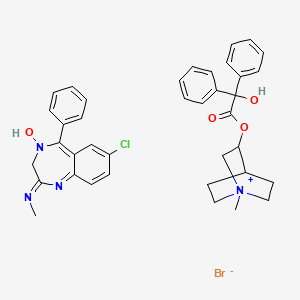

Structure

2D Structure

Properties

CAS No. |

8015-20-1 |

|---|---|

Molecular Formula |

C38H40BrClN4O4 |

Molecular Weight |

732.1 g/mol |

IUPAC Name |

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |

InChI |

InChI=1S/C22H26NO3.C16H14ClN3O.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-11,17,20,25H,12-16H2,1H3;2-9,21H,10H2,1H3;1H/q+1;;/p-1 |

InChI Key |

DEFSGBLCSDNASK-UHFFFAOYSA-M |

SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |

Canonical SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] |

Synonyms |

chlordiazepoxide - clidinium chlordiazepoxide hydrochloride, clidinium bromide drug combination chlordiazepoxide hydrochloride-clidinium bromide combination chlordiazepoxide, clidinium drug combination chlordiazepoxide-clidinium combination Librax Spasril |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Mechanism of Action of Chlordiazepoxide and Clidinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synergistic mechanism of action of the combination of chlordiazepoxide and clidinium (B1194167) bromide. This combination drug is primarily utilized in the management of gastrointestinal disorders that have a psychosomatic component, such as irritable bowel syndrome (IBS) and peptic ulcer disease. Chlordiazepoxide, a benzodiazepine (B76468), exerts its anxiolytic and sedative effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Clidinium bromide, a quaternary ammonium (B1175870) anticholinergic agent, acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, primarily targeting the M3 subtype in the gastrointestinal tract to reduce smooth muscle spasm and gastric acid secretion. The combination of these two agents provides a dual approach to treatment, addressing both the central nervous system's contribution to gastrointestinal distress and the peripheral manifestations of these disorders. This guide will detail the molecular mechanisms of each component, the signaling pathways involved, and the experimental protocols used to elucidate their actions.

Introduction

Gastrointestinal (GI) disorders are frequently influenced by the central nervous system (CNS), with stress and anxiety often exacerbating symptoms. The combination of chlordiazepoxide and clidinium bromide is designed to target both the central and peripheral components of these disorders. Chlordiazepoxide addresses the anxiety and tension that can drive GI symptoms, while clidinium bromide directly targets the smooth muscle and secretory glands of the gut.[1][2] Understanding the intricate mechanisms of action of each drug and their synergistic interaction is crucial for the development of more targeted and effective therapies for functional GI disorders.

Mechanism of Action of Chlordiazepoxide

Chlordiazepoxide is a long-acting benzodiazepine that enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[3][4] This action results in a calming effect on the brain, reducing anxiety and tension.[5]

The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits. The most common isoform in the brain consists of two α, two β, and one γ subunit.[6] The binding of two GABA molecules to the interfaces between the α and β subunits triggers the opening of a central chloride (Cl⁻) channel, leading to an influx of chloride ions and hyperpolarization of the neuron.[7] This hyperpolarization makes the neuron less likely to fire an action potential, resulting in neuronal inhibition.

Allosteric Modulation by Chlordiazepoxide

Chlordiazepoxide does not bind to the GABA binding site. Instead, it binds to a distinct allosteric site at the interface between the α and γ subunits of the GABA-A receptor.[8] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[4][9] The enhanced binding of GABA leads to an increased frequency of chloride channel opening, potentiating the inhibitory effect of GABA.[3][10]

The specific pharmacological effects of benzodiazepines are mediated by different α subunits:

-

α1 subunits: Mediate the sedative and hypnotic effects.

-

α2 and α3 subunits: Mediate the anxiolytic and muscle relaxant effects.[5]

-

α5 subunits: Are involved in memory and cognitive processes.

While chlordiazepoxide is considered a non-selective benzodiazepine, its anxiolytic effects are primarily attributed to its interaction with GABA-A receptors containing α2 and α3 subunits.

Mechanism of Action of Clidinium Bromide

Clidinium bromide is a synthetic anticholinergic agent that competitively antagonizes the action of acetylcholine at muscarinic receptors.[1][8] As a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier, and its effects are therefore predominantly peripheral.

Muscarinic Acetylcholine Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. In the gastrointestinal tract, the M3 subtype is predominantly found on smooth muscle cells and in secretory glands.[11]

-

M1 Receptors: Primarily involved in the central nervous system and at autonomic ganglia.

-

M2 Receptors: Found in the heart and on presynaptic nerve terminals, where they inhibit acetylcholine release.

-

M3 Receptors: Located on smooth muscle, secretory glands, and the vascular endothelium.

Antagonism of M3 Receptors by Clidinium Bromide

In the GI tract, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[11] Clidinium bromide competitively blocks this binding, thereby reducing the frequency and amplitude of smooth muscle contractions and alleviating spasms.[1][8] It also reduces gastric acid secretion by blocking M3 receptors on parietal cells.

Signaling Pathways

Chlordiazepoxide and the GABA-A Receptor Signaling Pathway

The binding of chlordiazepoxide to the benzodiazepine site on the GABA-A receptor enhances the inhibitory signaling of GABA.

Clidinium Bromide and the M3 Muscarinic Receptor Signaling Pathway

Clidinium bromide blocks the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on smooth muscle cells.

Synergistic Interaction

The combination of chlordiazepoxide and clidinium bromide exhibits a synergistic effect, particularly in the context of stress-induced gastrointestinal disturbances. One study in mice found that the combination was nearly five times more effective at preventing stress-induced gastric mucosal erosion than clidinium alone, and nearly three times more potent than predicted by simple additivity. This potentiation is thought to arise from the dual action on both central and peripheral pathways. Chlordiazepoxide's central anxiolytic action reduces the autonomic outflow that can exacerbate GI symptoms, while clidinium's peripheral anticholinergic action directly counteracts the local effects of that autonomic activity.

Quantitative Data on Synergism:

While a detailed isobolographic analysis of the chlordiazepoxide and clidinium bromide combination is not available in the published literature, the aforementioned study provides semi-quantitative evidence of a supra-additive effect.

| Drug/Combination | Relative Potency in Preventing Stress-Induced Gastric Erosion in Mice |

| Chlordiazepoxide | 1 |

| Clidinium Bromide | 2.5 |

| Chlordiazepoxide + Clidinium Bromide (2:1 ratio) | ~12.5 (Observed) |

| Predicted Additive Potency | ~5 |

Data adapted from a study on stress-induced gastric mucosal erosion in mice.

Quantitative Data

Precise binding affinities (Ki values) for chlordiazepoxide at specific GABA-A receptor subunit combinations and for clidinium bromide at individual muscarinic receptor subtypes are not consistently reported in publicly available literature. The following tables summarize the available information.

Table 1: Chlordiazepoxide Binding Affinity

| Receptor Subtype | Ki (nM) | Efficacy |

| α1β2γ2 | Data not available | Positive Allosteric Modulator |

| α2β2γ2 | Data not available | Positive Allosteric Modulator |

| α3β2γ2 | Data not available | Positive Allosteric Modulator |

| α5β2γ2 | Data not available | Positive Allosteric Modulator |

Chlordiazepoxide is known to be a non-selective benzodiazepine, binding to various GABA-A receptor isoforms.

Table 2: Clidinium Bromide Binding Affinity

| Receptor Subtype | Ki (nM) | pKi |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

Clidinium bromide is a non-selective muscarinic antagonist, with its primary therapeutic effect in the GI tract mediated through M3 receptor blockade.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site on GABA-A Receptors

This protocol is used to determine the binding affinity of chlordiazepoxide for the benzodiazepine site on GABA-A receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and a range of concentrations of chlordiazepoxide. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled benzodiazepine like diazepam).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the chlordiazepoxide concentration to generate a competition curve. The concentration of chlordiazepoxide that inhibits 50% of the specific binding (IC50) can be determined from this curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Assay for Anticholinergic Activity

This classic organ bath experiment is used to assess the antagonist activity of clidinium bromide at muscarinic receptors in the gastrointestinal tract.

References

- 1. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of a benzodiazepine (chlordiazepoxide) on a GABAA receptor from rat brain. Requirement of only one bound GABA molecule for channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aclidinium bromide, a novel long-acting muscarinic M3 antagonist for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coincident glutamatergic depolarizations enhance GABAA receptor-dependent Cl- influx in mature and suppress Cl- efflux in immature neurons | PLOS Computational Biology [journals.plos.org]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. uspnf.com [uspnf.com]

- 9. Turning over the rocks: Role of anticholinergics and benzodiazepines in cognitive decline and falls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A benzodiazepine-anticholinergic drug synergism in the prevention of stress-induced gastric mucosal erosion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synergistic Tango: A Technical Guide to the In Vivo Effects of Chlordiazepoxide and Clidinium Bromide

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic relationship between chlordiazepoxide and clidinium (B1194167) bromide, a combination therapy primarily utilized in the management of gastrointestinal disorders where emotional and somatic factors are intertwined.[1] This document, intended for researchers, scientists, and drug development professionals, delves into the quantitative data from in vivo studies, detailed experimental protocols, and the underlying signaling pathways that contribute to the enhanced therapeutic efficacy of this combination.

The combination of chlordiazepoxide, a benzodiazepine (B76468) with anxiolytic properties, and clidinium bromide, an anticholinergic agent, is designed to concurrently address both the central nervous system's influence on gut function and local gastrointestinal hypermotility and hypersecretion.[1] In vivo evidence strongly suggests that the combined action of these two drugs is not merely additive but synergistic, resulting in a significantly greater therapeutic effect than the sum of their individual actions.

Quantitative Analysis of Synergistic Efficacy

In vivo studies have quantitatively demonstrated the supra-additive effects of combining chlordiazepoxide and clidinium bromide. A key study in a stress-induced gastric erosion model in mice revealed a potentiation of the protective effect.

| Parameter | Chlordiazepoxide Alone | Clidinium Bromide Alone | 2:1 Combination (Chlordiazepoxide:Clidinium) | Predicted Additive Effect | Observed Synergistic Effect |

| Relative Potency | 1x | 2.5x | - | - | - |

| Protective Effect vs. Clidinium Alone | - | 1x | Nearly 5x greater | - | Potentiation Factor: ~5 |

| Potency vs. Predicted Additivity | - | - | - | 1x | Nearly 3x more potent |

Table 1: Synergistic Protection Against Stress-Induced Gastric Erosion in Mice. Data sourced from a study demonstrating the enhanced efficacy of the chlordiazepoxide and clidinium bromide combination.[2]

Core Experimental Protocols

To facilitate further research and understanding of this synergistic interaction, detailed methodologies for key in vivo experiments are outlined below.

Stress-Induced Gastric Erosion Model in Mice

This model is crucial for evaluating the protective effects of chlordiazepoxide and clidinium bromide against stress-induced gastric lesions.

Objective: To induce gastric mucosal erosion through stress and to quantify the protective effects of chlordiazepoxide, clidinium bromide, and their combination.

Materials:

-

Male mice

-

Chlordiazepoxide hydrochloride

-

Clidinium bromide

-

Vehicle (e.g., saline or distilled water)

-

Restraint devices

-

Dissecting microscope or magnifying lens

-

Formalin solution (10%)

Procedure:

-

Animal Preparation: Mice are fasted for 24 hours prior to the experiment, with free access to water.

-

Drug Administration: Animals are randomly assigned to groups and administered chlordiazepoxide, clidinium bromide, their combination, or vehicle via oral gavage or intraperitoneal injection. The timing of administration should be consistent, typically 30-60 minutes before stress induction.

-

Stress Induction: A common method is restraint stress, where mice are placed in individual restraining cages for a specified period (e.g., 2-4 hours). Another method is cold-restraint stress, where the restrained animals are exposed to a cold environment (e.g., 4°C).

-

Euthanasia and Tissue Collection: Immediately following the stress period, mice are euthanized by a humane method. The stomachs are promptly removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

-

Lesion Quantification: The stomachs are examined under a dissecting microscope. The number and severity of gastric erosions (petechiae and linear ulcers) are scored. The total lesion score per stomach can be calculated by summing the lengths of all lesions.

-

Data Analysis: The mean lesion scores for each treatment group are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the statistical significance of the protective effects.

Gastrointestinal Motility Assay (Charcoal Meal Test)

This assay is used to assess the effect of the drug combination on intestinal transit time.

Objective: To measure the extent of intestinal transit of a charcoal meal in mice treated with chlordiazepoxide, clidinium bromide, or their combination.

Materials:

-

Male mice

-

Chlordiazepoxide hydrochloride

-

Clidinium bromide

-

Vehicle

-

Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

-

Oral gavage needles

Procedure:

-

Animal Preparation: Mice are fasted for 12-18 hours before the experiment, with access to water.

-

Drug Administration: Animals receive the test compounds or vehicle orally or intraperitoneally at a predetermined time before the charcoal meal administration (e.g., 30 minutes).

-

Charcoal Meal Administration: A standard volume of the charcoal meal (e.g., 0.2-0.3 mL) is administered orally to each mouse.

-

Transit Time Measurement: After a specific time interval (e.g., 20-30 minutes), the mice are euthanized. The small intestine is carefully dissected from the pyloric sphincter to the cecum.

-

Quantification: The total length of the small intestine and the distance traveled by the charcoal front are measured. The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Data Analysis: The mean percentage of intestinal transit for each group is compared to assess the inhibitory effect of the treatments on gastrointestinal motility.

Signaling Pathways and Mechanism of Synergy

The synergistic effect of chlordiazepoxide and clidinium bromide stems from their complementary actions on the central and enteric nervous systems.

Chlordiazepoxide acts on the central nervous system by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This leads to a reduction in anxiety and a decrease in the central nervous system's output to the gut via the vagus nerve, thereby diminishing stress-related exacerbation of gastrointestinal symptoms.

Clidinium bromide, a muscarinic antagonist, acts directly on the enteric nervous system and smooth muscle of the gut. It competitively inhibits the action of acetylcholine at muscarinic receptors, leading to a reduction in gastrointestinal smooth muscle spasms and a decrease in gastric acid secretion.

The synergy arises from this dual-pronged attack. Chlordiazepoxide's central action reduces the "top-down" drivers of gut hyper-reactivity, while clidinium's peripheral action directly dampens the "bottom-up" local responses within the gut wall. This comprehensive approach is more effective than targeting either pathway alone.

Conclusion

The in vivo synergistic effects of chlordiazepoxide and clidinium bromide are well-documented, providing a strong rationale for their combined use in treating functional gastrointestinal disorders. The potentiation of their individual therapeutic actions allows for effective symptom control at potentially lower doses, which may reduce the risk of side effects. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community to further explore and build upon the understanding of this important drug synergy. Future research could focus on more detailed molecular analyses of the receptor crosstalk within the enteric nervous system to further elucidate the precise mechanisms of this powerful therapeutic combination.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Librax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Librax, a combination drug product containing chlordiazepoxide and clidinium (B1194167) bromide. The information is curated for researchers, scientists, and professionals involved in the drug development process, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound and its Components

This compound combines the anxiolytic properties of chlordiazepoxide, a benzodiazepine, with the anticholinergic effects of clidinium bromide, a quaternary ammonium (B1175870) compound.[1] This combination is utilized for the treatment of gastrointestinal disorders where emotional and somatic factors are significant contributors, such as peptic ulcer disease and irritable bowel syndrome.[2]

Chlordiazepoxide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor), enhancing the inhibitory effects of GABA in the central nervous system (CNS).[3] This action results in anxiolytic, sedative, and muscle relaxant effects.[3]

Clidinium Bromide is a muscarinic acetylcholine (B1216132) receptor antagonist with peripheral anticholinergic effects.[1] It reduces smooth muscle spasms and secretions in the gastrointestinal tract.[4]

Pharmacokinetics in Preclinical Models

Detailed quantitative pharmacokinetic data for the individual components of this compound in preclinical models is limited in publicly available literature. The following tables summarize the available information.

Chlordiazepoxide Pharmacokinetic Parameters

While extensive preclinical pharmacokinetic data in a structured format is scarce, the following provides an overview of known parameters. Human pharmacokinetic data is included for comparative purposes.

| Parameter | Species | Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Notes |

| Half-life | Human | Oral | Single | - | Several hours[3] | - | 5-30 hours (parent); 36-200 hours (active metabolite)[5] | Rapid and complete absorption[6] | Metabolized into several active compounds.[6] |

| LD50 | Mouse | IV | - | - | - | - | - | - | 123 ± 12 mg/kg[7] |

| LD50 | Mouse | IM | - | - | - | - | - | - | 366 ± 7 mg/kg[7] |

| LD50 | Rat | IV | - | - | - | - | - | - | 120 ± 7 mg/kg[7] |

| LD50 | Rat | IM | - | - | - | - | - | - | >160 mg/kg[7] |

| LD50 | Mouse | Oral | Single | - | - | - | - | - | 720 ± 51 mg/kg[4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; LD50: Median lethal dose; IV: Intravenous; IM: Intramuscular.

Clidinium Bromide Pharmacokinetic Parameters

Data on the preclinical pharmacokinetics of clidinium bromide is even more limited, reflecting its primary action in the periphery and low systemic absorption.

| Parameter | Species | Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Notes |

| LD50 | Mouse | Oral | Single | - | - | - | - | - | 860 ± 57 mg/kg[8] |

LD50: Median lethal dose.

Experimental Protocols: Pharmacokinetics

General Protocol for Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound (e.g., chlordiazepoxide or clidinium bromide) following a single oral gavage administration to rats.

Animals: Male Wistar rats (or other appropriate strain), typically 8-10 weeks old. Animals are fasted overnight prior to dosing.[9]

Dosing:

-

The test compound is formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose).

-

A single dose is administered via oral gavage.

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalysis:

-

Plasma concentrations of the test compound and its major metabolites are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.[10]

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Experimental Workflow: Rodent Oral Pharmacokinetic Study

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound are attributable to the individual actions of chlordiazepoxide and clidinium bromide.

Chlordiazepoxide: Anxiolytic Activity

The anxiolytic effects of chlordiazepoxide are well-documented in various preclinical models of anxiety. The elevated plus maze (EPM) is a widely used behavioral assay for this purpose.

Elevated Plus Maze (EPM) Study in Mice: A study in adolescent male C57BL/6 mice demonstrated that chlordiazepoxide (5 and 10 mg/kg, administered intraperitoneally) significantly increased the time spent exploring the open arms of the EPM, indicative of an anxiolytic effect.[11] No significant differences in locomotor activity (velocity or distance traveled) were observed at these doses.[11]

Experimental Protocol: Elevated Plus Maze

Objective: To assess the anxiolytic-like effects of chlordiazepoxide in mice.

Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.[12]

Procedure:

-

Habituation: Mice are habituated to the testing room for at least 60 minutes prior to the test.[12]

-

Drug Administration: Chlordiazepoxide (or vehicle control) is administered to the mice (e.g., via intraperitoneal injection) 30 minutes before the test.[11]

-

Testing: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[11][13]

-

Data Collection: The animal's movement is recorded by a video camera mounted above the maze. An automated tracking system is used to score various behavioral parameters.[12]

-

Parameters Measured:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled and velocity (to assess general locomotor activity).[11]

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

Experimental Workflow: Elevated Plus Maze Assay

Clidinium Bromide: Anticholinergic Activity

The anticholinergic activity of clidinium bromide is demonstrated by its ability to inhibit the effects of acetylcholine at muscarinic receptors. This can be assessed in vivo through various models.

Antisialagogue Activity in Mice: Oral administration of clidinium bromide has been shown to be effective in preventing pilocarpine-induced salivation in mice, a classic test for anticholinergic effects.[4]

Inhibition of Intestinal Motility: In both rats and dogs, oral doses of 0.1 to 0.25 mg/kg of clidinium bromide reduce spontaneous intestinal motility.[8] In anesthetized dogs, intravenous administration produces potent cholinergic ganglionic blocking effects.[4]

Experimental Protocol: Antagonism of Pilocarpine-Induced Salivation

Objective: To evaluate the in vivo anticholinergic (antisialagogue) activity of clidinium bromide.

Animals: Male mice (or other suitable rodent species).

Procedure:

-

Drug Administration: Clidinium bromide (or vehicle control) is administered orally or via another relevant route.

-

Cholinergic Challenge: After a predetermined time, a cholinergic agonist such as pilocarpine (B147212) is administered to induce salivation.

-

Saliva Collection: Saliva is collected over a specific period. This can be done by placing pre-weighed cotton balls in the animal's mouth.

-

Quantification: The amount of saliva produced is determined by the change in weight of the cotton balls.

-

Data Analysis: A reduction in the amount of saliva produced in the clidinium bromide-treated group compared to the control group indicates anticholinergic activity.

Signaling Pathways

Chlordiazepoxide: GABA-A Receptor Signaling

Chlordiazepoxide exerts its effects by binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This allosteric binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl⁻) channel opening. The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Clidinium Bromide: Muscarinic Acetylcholine Receptor Signaling

Clidinium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily on smooth muscle and secretory glands. By blocking the binding of acetylcholine (ACh), it prevents the activation of G-protein coupled signaling cascades that lead to physiological responses such as smooth muscle contraction and glandular secretion.

Conclusion

This technical guide has summarized the available preclinical pharmacokinetic and pharmacodynamic data for chlordiazepoxide and clidinium bromide, the active components of this compound. While comprehensive quantitative preclinical pharmacokinetic data remains limited in the public literature, the pharmacodynamic effects and mechanisms of action are better characterized. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field of drug development. Further studies are warranted to fully elucidate the preclinical pharmacokinetic profiles of these compounds, both individually and in combination.

References

- 1. DIGEST REPORT ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Tranquilizer-Anticholinergic Preparation in Functional Gastrointestinal Disorders: A Double-Blind Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chlordiazepoxide HCl and Clidinium Bromide Capsules [dailymed.nlm.nih.gov]

- 5. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 6. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlordiazepoxide: Package Insert / Prescribing Information [drugs.com]

- 8. Chlordiazepoxide Hydrochloride and Clindinium Bromide Capsules [dailymed.nlm.nih.gov]

- 9. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. protocols.io [protocols.io]

Chlordiazepoxide's Modulation of the Limbic System and Emotional Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which chlordiazepoxide, a prototypic benzodiazepine (B76468), exerts its effects on the limbic system to modulate emotional responses. The document synthesizes findings from preclinical studies, detailing the drug's interaction with GABAergic pathways and its subsequent influence on key brain regions implicated in fear and anxiety. Quantitative data from behavioral and electrophysiological experiments are presented, alongside detailed experimental protocols and visual representations of signaling cascades and experimental workflows.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

Chlordiazepoxide's primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[1][2] By binding to a specific site on the receptor complex, distinct from the GABA binding site, chlordiazepoxide increases the receptor's affinity for GABA.[2] This enhanced binding of the principal inhibitory neurotransmitter in the central nervous system leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] This inhibitory effect is central to the anxiolytic, sedative, and muscle relaxant properties of chlordiazepoxide.

Effects on the Limbic System: Key Structures and Neurocircuitry

The limbic system, a collection of brain structures integral to emotion, memory, and motivation, is a primary target for chlordiazepoxide's anxiolytic effects. The amygdala and the hippocampus are two critical nodes within this system that are significantly modulated by the drug.

The Amygdala: Attenuating the Fear Response

The amygdala, particularly the basolateral (BLA) and central (CeA) nuclei, plays a pivotal role in processing fear and anxiety. Chlordiazepoxide's anxiolytic properties are strongly linked to its inhibitory actions within this region.[3][4] Studies have demonstrated that direct administration of chlordiazepoxide into the amygdala produces anxiolytic effects.[3] Electrophysiological recordings have shown that benzodiazepines, including chlordiazepoxide, suppress the spontaneous firing rates of amygdalar neurons.[5] This is achieved by enhancing GABAergic inhibition of principal neurons in the BLA, which in turn reduces the output from the CeA, the main output nucleus of the amygdala that orchestrates fear responses.

The Hippocampus and Medial Septum: Influence on Memory and Emotional Context

The hippocampus is crucial for memory formation, including the contextual aspects of emotional memories. While the anxiolytic effects of chlordiazepoxide are primarily attributed to its actions in the amygdala, its influence on the hippocampus and interconnected structures like the medial septum contributes to its overall behavioral profile, including potential amnesic side effects. Infusions of chlordiazepoxide into the medial septum have been shown to impair spatial learning, a hippocampus-dependent task.

Interaction with Other Neurotransmitter Systems

While the primary mechanism of chlordiazepoxide is through the GABAergic system, it also indirectly influences other neurotransmitter systems involved in emotional regulation, such as serotonin (B10506) and dopamine (B1211576). Research suggests that chlordiazepoxide can reduce serotonin release in areas like the basal ganglia by acting on the dorsal raphe nucleus.[6] Furthermore, benzodiazepines can counteract the neuroleptic-induced increase in dopamine turnover in both the striatum and the limbic forebrain, suggesting an interaction with dopaminergic pathways.[7]

Quantitative Data on Behavioral Effects

The anxiolytic effects of chlordiazepoxide have been quantified in various preclinical behavioral models. The following tables summarize dose-response data from key studies.

Table 1: Effects of Chlordiazepoxide in the Elevated Plus Maze (EPM) in Mice

| Dose (mg/kg, i.p.) | Change in Time Spent in Open Arms | Change in Open Arm Entries | Reference(s) |

| 5 | Increased | Not specified | [8] |

| 7.5 | Increased | Increased | [9] |

| 8.0 | Increased | Not specified | [10] |

| 10 | Increased | Not specified | [8] |

| 15.0 | Increased | Increased | [9] |

Table 2: Effects of Chlordiazepoxide in the Triple Test in Mice

| Dose (mg/kg, i.p.) | Test | Behavioral Measure | Effect | Reference(s) |

| 1.0, 7.5, 15.0 | Elevated Plus Maze | Open Arm Exploration | Increased with dose | [9] |

| 1.0, 7.5, 15.0 | Elevated Plus Maze | Risk Assessments | Decreased with dose | [9] |

| 1.0, 7.5, 15.0 | Light-Dark Box | Time in Light Compartment | Increased with dose | [9] |

| 1.0, 7.5, 15.0 | Light-Dark Box | Transitions | Increased with dose | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline protocols for key behavioral assays used to assess the effects of chlordiazepoxide on anxiety-like behaviors.

Elevated Plus Maze (EPM) for Rodents

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze, elevated from the floor (typically 50-70 cm).

-

Two open arms and two closed arms of equal dimensions, arranged opposite to each other.

-

The maze material should be non-reflective and easy to clean.

-

An automated tracking system or a video camera mounted above the maze for recording.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer chlordiazepoxide (or vehicle control) via the chosen route (e.g., intraperitoneally) at a specified time before testing (e.g., 30 minutes).

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a set duration (typically 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms. Other ethological measures such as head dips and stretched-attend postures can also be scored.

-

Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.

Data Analysis:

-

Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

-

Calculate the percentage of open arm entries: (Entries into open arms / Total entries) x 100.

-

An increase in these parameters is indicative of an anxiolytic effect.

Fear Conditioning

Objective: To assess the effect of chlordiazepoxide on the acquisition, consolidation, or expression of learned fear.

Apparatus:

-

A conditioning chamber equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US).

-

A sound generator to produce an auditory cue (conditioned stimulus, CS).

-

A video camera to record the animal's behavior, particularly freezing.

-

Software for controlling the presentation of stimuli and for scoring freezing behavior.

Procedure:

-

Habituation: Handle the animals for several days before the experiment. Acclimate them to the testing room on the day of the experiment.

-

Conditioning (Acquisition):

-

Place the animal in the conditioning chamber.

-

After a baseline period, present the CS (e.g., a tone) for a specific duration (e.g., 20-30 seconds).

-

During the final moments of the CS presentation, deliver the US (e.g., a mild footshock).

-

Repeat the CS-US pairings for a set number of trials.

-

-

Drug Administration: Chlordiazepoxide can be administered at different stages to investigate its effect on:

-

Acquisition: Before the conditioning phase.

-

Consolidation: Immediately after the conditioning phase.

-

Expression: Before the recall test.

-

-

Contextual Fear Recall: At a later time point (e.g., 24 hours), place the animal back into the conditioning chamber (without presenting the CS or US) and measure freezing behavior.

-

Cued Fear Recall: At a subsequent time point (e.g., 48 hours), place the animal in a novel context and present the CS (without the US). Measure freezing behavior in response to the cue.

Data Analysis:

-

Quantify the duration of freezing behavior (immobility except for respiratory movements) during the recall tests.

-

A reduction in freezing time in the drug-treated group compared to the control group indicates an impairment of fear memory or expression.

Conclusion

Chlordiazepoxide's anxiolytic effects are fundamentally rooted in its potentiation of GABA-A receptor function within the limbic system. By enhancing inhibitory neurotransmission, particularly in the amygdala, chlordiazepoxide effectively dampens the neural circuits responsible for processing fear and anxiety. The quantitative data from preclinical models provide a clear dose-dependent relationship between chlordiazepoxide administration and the reduction of anxiety-like behaviors. The detailed experimental protocols outlined in this guide serve as a foundation for future research aimed at further elucidating the nuanced effects of chlordiazepoxide and other benzodiazepines on emotional regulation, and for the development of novel anxiolytic therapeutics with improved efficacy and side-effect profiles.

References

- 1. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]

- 3. Anxiolytic effects of chlordiazepoxide blocked by injection of GABAA and benzodiazepine receptor antagonists in the region of the anterior basolateral amygdala of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central amygdala circuit dynamics underlying the benzodiazepine anxiolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central amygdala circuit dynamics underlying the benzodiazepine anxiolytic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlordiazepoxide reduces in vivo serotonin release in the basal ganglia of encéphale isolé but not anesthetized cats: evidence for a dorsal raphe site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of benzodiazepines with neuroleptics at central dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of chlordiazepoxide on measures of activity and anxiety in Swiss-Webster mice in the triple test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioural effects in mice of subchronic chlordiazepoxide, maprotiline and fluvoxamine. II. The elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticholinergic Power of Clidinium Bromide: An In-depth Technical Guide to its Effects on Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clidinium (B1194167) bromide is a synthetic quaternary ammonium (B1175870) anticholinergic agent with pronounced antispasmodic and antisecretory effects on the gastrointestinal (GI) tract.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of clidinium bromide, focusing on its mechanism of action as a muscarinic receptor antagonist and its consequential impact on gastrointestinal motility. This document details the underlying signaling pathways, summarizes available quantitative data, and outlines key experimental protocols for the assessment of its therapeutic potential.

Introduction

Gastrointestinal motility is a complex, tightly regulated process involving the coordinated contraction and relaxation of smooth muscle cells lining the digestive tract. The parasympathetic nervous system, primarily through the release of acetylcholine (B1216132) (ACh), plays a crucial excitatory role in this process. Acetylcholine acts on muscarinic receptors, predominantly the M3 subtype on smooth muscle cells, to initiate a signaling cascade that leads to muscle contraction and increased motility.[3][4]

Disorders of gastrointestinal motility, such as irritable bowel syndrome (IBS) and peptic ulcer disease, are often characterized by dysregulated smooth muscle contractility, leading to symptoms of cramping, abdominal pain, and altered bowel habits.[5][6] Anticholinergic agents, like clidinium bromide, are a therapeutic class of drugs designed to counteract the effects of excessive acetylcholine stimulation, thereby reducing smooth muscle spasms and associated symptoms.[5][7] Clidinium bromide is often used in combination with the anxiolytic chlordiazepoxide to address both the physiological and psychological components of these disorders.[6][8]

Mechanism of Action: Muscarinic Receptor Antagonism

Clidinium bromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[2] By binding to these receptors, particularly the M3 subtype on gastrointestinal smooth muscle, clidinium bromide prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction.[9][10] This results in a reduction of smooth muscle tone and motility, manifesting as an antispasmodic effect.[7]

Signaling Pathway of Muscarinic M3 Receptor-Mediated Contraction

The primary mechanism by which acetylcholine induces contraction in gastrointestinal smooth muscle is through the activation of M3 muscarinic receptors, which are coupled to the Gq/11 family of G proteins. The binding of acetylcholine to the M3 receptor initiates the following cascade:

-

G Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][11]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[11]

-

Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[11]

Clidinium bromide, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire downstream signaling pathway.

Quantitative Data on the Effects of Clidinium Bromide

Table 1: In Vitro Activity of Clidinium Bromide

| Parameter | Tissue/Preparation | Agonist | Value/Effect | Reference |

| Antispasmodic Activity | Isolated intestinal strips | Acetylcholine | Activity approximating that of atropine (B194438) sulfate | [7] |

Table 2: In Vivo Effects of Clidinium Bromide on Gastrointestinal Motility

| Species | Model | Parameter Measured | Dose | Effect | Reference |

| Human | Healthy Volunteers | Gastric Emptying of a liquid meal | 5 mg (oral) | Delayed gastric emptying to the same extent as 15 mg propantheline (B1209224) bromide | [1] |

| Rat | - | Spontaneous Intestinal Motility | 0.1 - 0.25 mg/kg (oral) | Reduced motility | [7] |

| Dog | - | Spontaneous Intestinal Motility | 0.1 - 0.25 mg/kg (oral) | Reduced motility | [7] |

Experimental Protocols

The anticholinergic properties of clidinium bromide on gastrointestinal motility can be assessed using a variety of in vitro and in vivo experimental models.

In Vitro Assessment of Antispasmodic Activity: Isolated Guinea Pig Ileum

This classic pharmacological preparation is used to determine the potency of antimuscarinic agents by measuring their ability to inhibit acetylcholine-induced smooth muscle contractions.

Experimental Workflow:

Detailed Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2) at 37°C.[4]

-

Organ Bath Setup: The ileum segment is mounted in an organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other to an isometric force transducer to record contractions.[4]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1g) for a specified period (e.g., 60 minutes), with periodic washing.[4]

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.

-

Antagonist Incubation: After washing the tissue to restore baseline, a known concentration of clidinium bromide is added to the bath and incubated for a set time (e.g., 30 minutes).

-

Repeat Agonist Curve: The acetylcholine concentration-response curve is repeated in the presence of clidinium bromide.

-

Data Analysis: The rightward shift of the acetylcholine concentration-response curve in the presence of clidinium bromide is used to calculate the pA2 value, a measure of the antagonist's potency.

In Vivo Assessment of Gastrointestinal Transit: Charcoal Meal Test in Rodents

This method is used to evaluate the effect of a test compound on the rate of intestinal transit.

Experimental Workflow:

Detailed Methodology:

-

Animal Preparation: Rats or mice are fasted overnight (e.g., 18 hours) with free access to water to ensure an empty stomach.[2][12]

-

Drug Administration: Clidinium bromide or the vehicle control is administered orally or via another relevant route.[13]

-

Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally.[13][14]

-

Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized.[2][12]

-

Measurement: The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the intestine and the distance traveled by the charcoal front are measured.[13]

-

Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

In Vivo Assessment of Gastric Emptying: Radionuclide Scintigraphy

This non-invasive technique is considered the gold standard for measuring gastric emptying in humans and can be adapted for animal studies.

Detailed Methodology:

-

Meal Preparation: A standardized meal (e.g., scrambled eggs) is labeled with a radionuclide, such as Technetium-99m (99mTc).[1]

-

Drug Administration: Clidinium bromide or placebo is administered orally at a specified time before the meal.[1]

-

Meal Ingestion: The subject ingests the radiolabeled meal.

-

Imaging: A gamma camera acquires images of the stomach at regular intervals (e.g., every 15-30 minutes) for a period of several hours.[1]

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to generate a gastric emptying curve. From this curve, parameters such as the half-emptying time (T50) can be calculated.[1]

Conclusion

Clidinium bromide is a potent anticholinergic agent that effectively reduces gastrointestinal motility by antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype, on smooth muscle cells. This antagonism blocks the downstream signaling cascade responsible for muscle contraction, leading to an antispasmodic effect. While specific quantitative data on its receptor binding affinities and in vitro potency are not extensively documented in publicly available literature, its efficacy in delaying gastric emptying and reducing intestinal motility has been demonstrated in both preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of clidinium bromide and other novel anticholinergic compounds for the treatment of gastrointestinal motility disorders. Further research to fully elucidate its receptor subtype selectivity and to generate comprehensive dose-response data will be invaluable for optimizing its therapeutic application.

References

- 1. Oral anticholinergics and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. drugs.com [drugs.com]

- 6. Efficacy and Safety of Clidinium/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. Efficacy and Safety of Clidinium/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial [jnmjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijper.org [ijper.org]

A Technical Guide to the Central and Peripheral Effects of Librax Components

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct central and peripheral pharmacological effects of the two active components of Librax: chlordiazepoxide and clidinium (B1194167) bromide. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound is a combination medication formulated to manage gastrointestinal disorders, particularly those with a psychosomatic component. Its therapeutic efficacy stems from the synergistic actions of its two constituents: chlordiazepoxide, a benzodiazepine (B76468) with central nervous system (CNS) depressant properties, and clidinium bromide, an anticholinergic agent that primarily acts on the peripheral nervous system. This guide will dissect the individual contributions of each component to the overall therapeutic effect, focusing on their distinct interactions with central and peripheral targets.

Chlordiazepoxide: Central Effects

Chlordiazepoxide is a long-acting benzodiazepine that exerts its primary effects on the CNS.[1] Its anxiolytic, sedative, and muscle relaxant properties are central to its role in managing the anxiety and tension that can exacerbate gastrointestinal symptoms.[2][3]

Mechanism of Action

The principal mechanism of action of chlordiazepoxide involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] By binding to a specific allosteric site on the GABA-A receptor complex, chlordiazepoxide increases the frequency of chloride ion channel opening, leading to an influx of chloride ions into the neuron.[1] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability in the brain.[3] This enhanced inhibition in brain regions like the amygdala and reticular formation is thought to underlie its therapeutic effects.[1]

Signaling Pathway

The signaling pathway for chlordiazepoxide's central effects is centered on the GABA-A receptor, a ligand-gated ion channel.

Figure 1: Chlordiazepoxide's Signaling Pathway at the GABA-A Receptor.

Pharmacokinetics

The pharmacokinetic profile of chlordiazepoxide is characterized by its long half-life and the presence of active metabolites, which contribute to its sustained therapeutic effects.

| Pharmacokinetic Parameter | Chlordiazepoxide | Reference(s) |

| Bioavailability | ~100% (oral) | [4] |

| Protein Binding | ~96% | [2] |

| Metabolism | Hepatic (Oxidation and Glucuronidation) | [2] |

| Half-life | 5 - 30 hours | [3] |

| Active Metabolites | Desmethylchlordiazepoxide, Demoxepam, Desmethyldiazepam, Oxazepam | [3] |

| Excretion | Urine | [2] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines a method for assessing the effect of chlordiazepoxide on GABA-A receptor-mediated currents in cultured neurons.

1. Cell Preparation:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., HEK293 cells transfected with GABA-A receptor subunits) on glass coverslips.

-

Use cells for recording after an appropriate period of in vitro development.

2. Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.

-

GABA Solution: Prepare a stock solution of GABA in aCSF and dilute to the desired concentration (e.g., a concentration that elicits a submaximal response, EC20) for application.

-

Chlordiazepoxide Solution: Prepare a stock solution of chlordiazepoxide and dilute in the GABA-containing aCSF to the desired final concentrations.

3. Recording Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with aCSF.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the neuron at a holding potential of -70 mV to record inhibitory postsynaptic currents (IPSCs).

-

Apply the GABA solution to elicit a baseline current.

-

Co-apply the chlordiazepoxide-GABA solution and record the potentiated current.

-

Wash out with aCSF to allow the current to return to baseline.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-elicited currents in the absence and presence of chlordiazepoxide.

-

Calculate the percentage potentiation of the GABA current by chlordiazepoxide.

Clidinium Bromide: Peripheral Effects

Clidinium bromide is a quaternary ammonium (B1175870) anticholinergic agent that primarily targets the peripheral nervous system, specifically the gastrointestinal tract.[5] Its antispasmodic and antisecretory effects help to alleviate abdominal cramping and reduce gastric acid production.[5]

Mechanism of Action

Clidinium bromide acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on smooth muscle cells and secretory glands.[5] By blocking the action of acetylcholine, it inhibits parasympathetic nerve stimulation of the gastrointestinal tract, leading to a decrease in smooth muscle motility and a reduction in gastric acid secretion.[5]

Signaling Pathway

The signaling pathway for clidinium bromide's peripheral effects involves the blockade of acetylcholine-mediated signaling at muscarinic receptors.

Figure 2: Clidinium Bromide's Antagonism at Muscarinic Receptors.

Pharmacokinetics

The pharmacokinetic properties of clidinium bromide are influenced by its quaternary ammonium structure, which limits its absorption and distribution.

| Pharmacokinetic Parameter | Clidinium Bromide | Reference(s) |

| Bioavailability | Low and variable | [6] |

| Protein Binding | Data not readily available | |

| Metabolism | Hepatic | [6] |

| Half-life | Biphasic: ~2.4 hours (initial), ~20 hours (terminal) | [6] |

| Active Metabolites | Data not readily available | |

| Excretion | Urine and feces | [6] |

Experimental Protocol: Charcoal Meal Gastrointestinal Transit Test in Rats

This protocol describes an in vivo method to assess the effect of clidinium bromide on gastrointestinal motility.

1. Animals:

-

Use adult male Wistar or Sprague-Dawley rats, fasted for 16-18 hours with free access to water.

2. Reagents:

-

Clidinium Bromide Solution: Prepare a solution of clidinium bromide in a suitable vehicle (e.g., saline or distilled water) at the desired concentrations.

-

Charcoal Meal: Prepare a suspension of 5-10% activated charcoal in a 5-10% gum acacia or methylcellulose (B11928114) solution.

3. Procedure:

-

Administer the clidinium bromide solution or vehicle to the rats via oral gavage or intraperitoneal injection.

-

After a predetermined time (e.g., 30-60 minutes), administer the charcoal meal (e.g., 1-2 ml) to each rat by oral gavage.

-

After a set period (e.g., 20-30 minutes), euthanize the rats by cervical dislocation or CO2 asphyxiation.

-

Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileocecal junction.

-

Measure the total length of the small intestine.

-

Measure the distance the charcoal meal has traveled from the pyloric sphincter.

4. Data Analysis:

-

Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the mean percentage of intestinal transit between the clidinium bromide-treated groups and the vehicle control group using appropriate statistical tests.

Differentiating Central vs. Peripheral Effects

While chlordiazepoxide's effects are predominantly central and clidinium bromide's are primarily peripheral, there is a potential for overlapping actions. The following experimental workflow can help to distinguish between these effects.

Figure 3: Experimental Workflow to Differentiate Central and Peripheral Effects.

Chlordiazepoxide's Peripheral Effects

While the primary muscle relaxant effects of chlordiazepoxide are centrally mediated through spinal cord and motor neurons, some studies suggest a potential for direct action on smooth muscle.[7][8] However, the central effects are considered to be the predominant mechanism for its muscle relaxant properties.[7]

Clidinium Bromide's Central Effects

As a quaternary ammonium compound, clidinium bromide has a charged nitrogen atom, which generally limits its ability to cross the blood-brain barrier.[9] Therefore, significant central anticholinergic effects are not expected at therapeutic doses. However, at very high doses or in individuals with a compromised blood-brain barrier, some central effects could potentially occur.[9]

Conclusion

The therapeutic utility of this compound is a direct result of the complementary actions of its two components. Chlordiazepoxide effectively manages the central nervous system aspects of gastrointestinal distress, primarily through its potentiation of GABAergic inhibition. Concurrently, clidinium bromide provides targeted relief of peripheral symptoms by blocking muscarinic acetylcholine receptors in the gut. A thorough understanding of these distinct central and peripheral mechanisms is crucial for the rational development of novel therapies for functional gastrointestinal disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the nuanced pharmacology of these and similar compounds.

References

- 1. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and biopharmaceutic profile of chlordiazepoxide HCl in healthy subjects: Multiple-dose oral administration | Semantic Scholar [semanticscholar.org]

- 5. Clidinium | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Pharmacokinetics, Safety and Tolerability of Aclidinium Bromide 400 μg Administered by Inhalation as Single and Multiple (Twice Daily) Doses in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]

- 8. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evidence for Librax in Stress-Induced Gastric Erosion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the use of Librax, a combination of chlordiazepoxide and clidinium (B1194167) bromide, in the management of stress-induced gastric erosion. The document synthesizes available data on the individual and combined effects of these agents, detailing experimental protocols and elucidating the underlying signaling pathways.

Executive Summary

Preclinical studies in animal models have demonstrated the efficacy of both chlordiazepoxide and clidinium bromide in mitigating stress-induced gastric lesions. Chlordiazepoxide, a benzodiazepine (B76468), exerts its protective effects primarily through its anxiolytic and sedative properties, mediated by the potentiation of GABAergic neurotransmission in the central nervous system. Clidinium bromide, an anticholinergic agent, acts peripherally to reduce gastric acid secretion and motility by blocking muscarinic receptors. Notably, the combination of chlordiazepoxide and clidinium bromide has been shown to produce a synergistic effect, offering greater protection against gastric erosion than either agent alone. This guide presents the quantitative data from these studies in a structured format, outlines the detailed experimental methodologies employed, and provides visual representations of the key signaling pathways and experimental workflows.

Quantitative Data on the Efficacy of Chlordiazepoxide and Clidinium Bromide

The following tables summarize the quantitative findings from preclinical studies investigating the effects of chlordiazepoxide, clidinium bromide, and their combination on stress-induced gastric erosion.

Table 1: Effect of Chlordiazepoxide on Stress-Induced Gastric Ulcer Index in Rats

| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Inhibition | Reference |

| Control (Stress) | - | 8.6 ± 0.6 | - | [1] |

| Chlordiazepoxide | 5 | 5.2 ± 0.5* | 39.5 | [2] |

| Chlordiazepoxide | 10 | 3.1 ± 0.4 | 64.0 | [3] |

| Chlordiazepoxide | 20 | 1.8 ± 0.3 | 79.1 | [3] |

*p<0.05, **p<0.01 compared to control (stress) group.

Table 2: Synergistic Effect of Chlordiazepoxide and Clidinium Bromide on Stress-Induced Gastric Erosion in Mice

| Treatment Group | Dose (mg/kg) | % Protection | Predicted % Protection (Additive) | Potentiation Factor | Reference |

| Chlordiazepoxide | 10 | 35 | - | - | [4] |

| Clidinium | 4 | 40 | - | - | [4] |

| Chlordiazepoxide + Clidinium | 10 + 4 | 85 | 75 | ~1.13 | [4] |

Potentiation Factor is the ratio of observed protection to the predicted additive protection.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical studies cited.

Animal Models

-

Species: Male Wistar rats (200-250g) and male Swiss mice (20-25g) were commonly used.[3][4][5]

-

Housing: Animals were housed in controlled environments with standard laboratory chow and water available ad libitum, except during fasting periods required for specific procedures. A 12-hour light/dark cycle was maintained.[6]

Stress-Induced Gastric Erosion Models

-

Procedure: Rats were fasted for 24 hours with free access to water.[7] They were then placed in a restraint cage and immersed vertically to the level of the xiphoid process in a water bath maintained at 22-23°C for a duration of 4-6 hours.[5][7]

-

Rationale: This model combines psychological stress from immobilization with physical stress from cold water exposure, reliably inducing gastric erosions.[5]

-

Procedure: Mice were fasted for 24 hours and then immobilized in individual cages for a specified period.

-

Rationale: This model primarily induces psychological stress, leading to the development of gastric mucosal lesions.[4]

Drug Administration

-

Chlordiazepoxide: Administered intraperitoneally (i.p.) or orally (p.o.) as a suspension in a vehicle such as 0.5% carboxymethyl cellulose. Doses ranged from 5 to 20 mg/kg.[2][3]

-

Clidinium Bromide: Administered orally as a solution in distilled water. Doses typically ranged from 2 to 5 mg/kg.

-

Combination Therapy: Chlordiazepoxide and clidinium bromide were co-administered, often in a fixed ratio, to assess synergistic effects.[4]

-

Timing: Drugs were typically administered 30-60 minutes prior to the induction of stress.

Assessment of Gastric Lesions

-

Procedure: Following the stress period, animals were euthanized, and their stomachs were excised. The stomachs were opened along the greater curvature, rinsed with saline, and examined for lesions.

-

Ulcer Index Scoring: The severity of gastric erosions was quantified using an ulcer index. This was often calculated by measuring the length (in mm) of each lesion. The sum of the lengths of all lesions for each stomach constituted the ulcer index.[7] In some studies, a scoring system based on the number and severity of lesions was used.

Signaling Pathways and Mechanisms of Action

The protective effects of this compound in stress-induced gastric erosion are mediated through distinct but complementary central and peripheral mechanisms.

Central Mechanism of Chlordiazepoxide

Chlordiazepoxide, a benzodiazepine, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[8][9] This leads to a reduction in neuronal excitability in brain regions associated with anxiety and the stress response, such as the amygdala and hypothalamus. By attenuating the central stress response, chlordiazepoxide reduces the downstream signaling that promotes gastric acid secretion and mucosal damage.

Peripheral Mechanism of Clidinium Bromide

Clidinium bromide is a quaternary ammonium (B1175870) anticholinergic agent that acts primarily on peripheral muscarinic receptors.[10] In the stomach, it competitively inhibits the action of acetylcholine (B1216132) on M3 receptors on parietal cells, thereby reducing gastric acid secretion.[11] It also has antispasmodic effects, decreasing gastrointestinal motility.[11] This peripheral action directly counteracts the local factors that contribute to the formation of gastric erosions.

Synergistic Action of this compound

The combination of chlordiazepoxide and clidinium bromide in this compound provides a dual-pronged approach to managing stress-induced gastric erosion. The central anxiolytic effects of chlordiazepoxide reduce the overall stress response, thereby decreasing the central drive for gastric acid secretion and mucosal damage. Concurrently, the peripheral anticholinergic action of clidinium bromide directly inhibits gastric acid production and motility. This synergistic interaction, where both central and peripheral pathways are targeted, results in a more profound protective effect than can be achieved with either agent alone.[4]

Conclusion

The preclinical evidence strongly supports the rationale for using this compound in the management of stress-induced gastric erosion. The combination of chlordiazepoxide's central anxiolytic effects and clidinium bromide's peripheral antisecretory and antispasmodic actions provides a synergistic approach to protecting the gastric mucosa from stress-induced damage. The data presented in this guide, along with the detailed experimental protocols and an understanding of the underlying signaling pathways, provide a solid foundation for further research and drug development in this area. Future preclinical studies could further explore the dose-response relationship of the combination therapy and investigate its effects on a wider range of biomarkers associated with gastric mucosal integrity.

References

- 1. Protein kinase C-alpha attenuates cholinergically stimulated gastric acid secretion of rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nerve Growth Factor Promotes Gastric Tumorigenesis through Aberrant Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of central type benzodiazepine and GABAA receptor in the protective effect of benzodiazepines in stress-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A benzodiazepine-anticholinergic drug synergism in the prevention of stress-induced gastric mucosal erosion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative proteomic analysis of rats subjected to water immersion and restraint stress as an insight into gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of some oral anticholinergics on gastric emptying, pH and osmolarity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastric mucosal defense and cytoprotection: bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clidinium | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Inhibition of gastric acid secretion by selective and nonselective anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Chlordiazepoxide/Clidinium Bromide (Librax) on the Gut-Brain Axis: An In-depth Technical Guide based on Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Librax, a combination of the benzodiazepine (B76468) chlordiazepoxide and the anticholinergic agent clidinium (B1194167) bromide, is prescribed for gastrointestinal disorders with a suspected anxiety component. This technical guide synthesizes the available preclinical evidence from animal studies to elucidate the impact of this combination on the gut-brain axis. While direct and comprehensive investigations into the effects of the co-administration of chlordiazepoxide and clidinium bromide on the multifaceted gut-brain axis are limited, a key study in mice reveals a potent synergistic action in mitigating stress-induced gastric mucosal erosion. This suggests a rational pharmacological basis for their combined use in stress-related gastrointestinal disorders.[1] This guide will delve into the individual and combined effects of these agents on gut motility, visceral sensitivity, the gut microbiota, and neurobehavioral outcomes, drawing from a range of animal models. We will also present detailed experimental protocols and visualize the implicated signaling pathways to provide a foundational resource for further research and drug development in this area.

Introduction: The Gut-Brain Axis and the Rationale for this compound

The gut-brain axis is a complex bidirectional communication network that integrates gut and central nervous system (CNS) functions. This intricate relationship is modulated by neural, endocrine, and immune pathways, with the gut microbiota playing a pivotal role. Disruptions in this axis are implicated in the pathophysiology of numerous disorders, including irritable bowel syndrome (IBS) and other functional gastrointestinal diseases where stress and anxiety are significant contributing factors.

This compound combines two therapeutic agents to target both the central and peripheral manifestations of these disorders:

-

Chlordiazepoxide: A benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in anxiolytic and sedative effects. Animal studies suggest its action on the limbic system, which is involved in emotional responses.[2]

-